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Compound of Interest

Compound Name: Flt3-IN-12

Cat. No.: B12407410 Get Quote

A detailed analysis of two potent FLT3 inhibitors for acute myeloid leukemia (AML) research

and development.

In the landscape of targeted therapies for acute myeloid leukemia (AML), inhibitors of the FMS-

like tyrosine kinase 3 (FLT3) receptor have emerged as a critical area of investigation.

Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to

constitutive activation of the receptor and uncontrolled cell proliferation. This guide provides a

comprehensive comparison of two prominent FLT3 inhibitors, Flt3-IN-12 and quizartinib,

offering researchers, scientists, and drug development professionals a detailed overview of

their efficacy, mechanisms of action, and the experimental data supporting their use.

At a Glance: Flt3-IN-12 vs. Quizartinib
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Feature Flt3-IN-12 Quizartinib

Target(s)
Potent and selective FLT3

kinase inhibitor.[1]

Potent and selective FLT3

kinase inhibitor.[2][3]

Mechanism of Action
ATP-competitive inhibitor of

FLT3 kinase.

Binds to the ATP binding

domain of FLT3, preventing

autophosphorylation and

downstream signaling.[2][4] It

is a type II inhibitor, binding to

the inactive conformation of

FLT3.[5][6]

Selectivity
Highly selective for FLT3 over

c-KIT (>1000-fold).[1]

Highly selective for FLT3 with

minimal impact on other

kinases.[7][8]

FDA Approval For research use only.

Approved for the treatment of

adult patients with newly

diagnosed AML that is FLT3-

ITD positive.[2][3][7]

Efficacy Data: A Head-to-Head Comparison
The following tables summarize the in vitro efficacy of Flt3-IN-12 and quizartinib against

various FLT3 mutations and AML cell lines. The data is presented as IC50 values (the

concentration of the inhibitor required to inhibit 50% of the target's activity), with lower values

indicating higher potency.

Table 1: Biochemical Inhibitory Activity (IC50, nM)
Target Flt3-IN-12 (nM) Quizartinib (nM)

FLT3-WT 1.48[1] 0.50 (pFLT3)[9]

FLT3-D835Y 2.87[1] -

FLT3-ITD - 1-2 (pFLT3)[10]

pFLT3 refers to the inhibition of FLT3 autophosphorylation.
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Table 2: Cellular Inhibitory Activity (IC50, nM)
Cell Line FLT3 Mutation Flt3-IN-12 (nM) Quizartinib (nM)

MV4-11 FLT3-ITD 0.75[1]
0.40[9], 0.31 ±

0.05[11]

MOLM-13 FLT3-ITD -
0.89[9], 0.62 ±

0.03[11]

MOLM-14 FLT3-ITD -
0.73[9], 0.38 ±

0.06[11]

BaF3-FLT3-ITD FLT3-ITD 0.16 - 14.5 -

BaF3-FLT3-D835V/F FLT3-D835V/F 0.16 - 14.5 -

BaF3-FLT3-F691L FLT3-F691L 0.16 - 14.5 -

BaF3-FLT3-ITD-

F691L
FLT3-ITD-F691L 0.16 - 14.5 -

BaF3-FLT3-ITD-

D835Y
FLT3-ITD-D835Y 0.16 - 14.5 -

Mechanism of Action and Signaling Pathways
Both Flt3-IN-12 and quizartinib are potent inhibitors of the FLT3 receptor tyrosine kinase. FLT3

mutations, particularly internal tandem duplications (ITD) in the juxtamembrane domain, lead to

ligand-independent dimerization and constitutive activation of the kinase. This aberrant

signaling activates downstream pathways, including the RAS/MEK/ERK and PI3K/AKT

pathways, which are crucial for cell proliferation and survival.[4][6][12]

Quizartinib functions as a type II inhibitor, binding to the inactive conformation of the FLT3

kinase domain, thereby preventing its activation.[5][6] This inhibition blocks the

autophosphorylation of the receptor and subsequently suppresses the downstream signaling

cascades that drive leukemic cell growth.[2][4]
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Prepare Assay Plate:
Add FLT3 Kinase, Substrate (e.g., MBP), and ATP

Add Test Compound (Flt3-IN-12 or Quizartinib)
at various concentrations

Incubate at 30°C for a defined period (e.g., 60 minutes)

Stop Kinase Reaction
(e.g., add ADP-Glo™ Reagent to deplete remaining ATP)

Detect Kinase Activity:
Add Kinase Detection Reagent to convert ADP to ATP

and measure luminescence

Data Analysis:
Calculate IC50 values from dose-response curves

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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